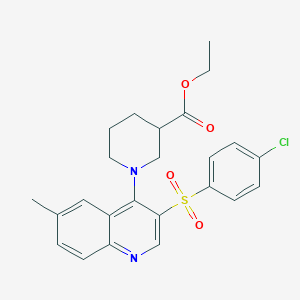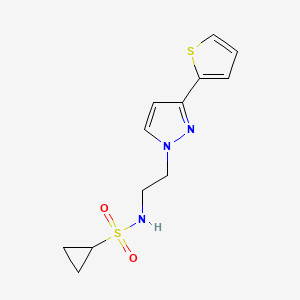
3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid
説明
“3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid” is a chemical compound with the molecular formula C15H13NO4S and a molecular weight of 303.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H13NO4S . This indicates that it contains 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted melting point of 202.04°C and a predicted boiling point of approximately 532.3°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of 1.66 . The pKa value is predicted to be 4.22 .作用機序
3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid binds to specific sites on proteins, preventing them from interacting with other proteins. This disruption of protein-protein interactions can lead to the inhibition of important cellular processes, such as cell signaling and gene expression. This compound has been shown to inhibit the interaction of several proteins, including the transcription factors NF-kappaB and AP-1, which are involved in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and suppress the production of inflammatory cytokines. In vivo studies have also shown that this compound can reduce tumor growth and inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of 3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid is its specificity for protein-protein interactions, which allows for the targeted inhibition of specific cellular processes. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations can make it difficult to use this compound in certain experimental settings.
将来の方向性
There are several future directions for research on 3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid. One area of focus is the development of more efficient synthesis methods for this compound and its analogs. Another area of research is the identification of new protein-protein interactions that can be targeted by this compound. Additionally, further studies are needed to determine the potential toxicity of this compound and its analogs and to optimize their use in experimental settings. Overall, the potential applications of this compound as an inhibitor of protein-protein interactions make it a promising area of research for the development of new therapeutic agents.
科学的研究の応用
3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid has been extensively studied for its potential applications as an inhibitor of protein-protein interactions. Protein-protein interactions play a crucial role in many cellular processes, including signal transduction, gene expression, and protein synthesis. Disrupting these interactions can lead to the development of new therapeutic agents for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
特性
IUPAC Name |
3-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)12-5-3-6-13(10-12)21(19,20)16-9-8-11-4-1-2-7-14(11)16/h1-7,10H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBSLQVQWAJURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2616551.png)
![N-(6-Oxabicyclo[3.2.2]nonan-4-yl)prop-2-enamide](/img/structure/B2616553.png)
![N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2616554.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2616556.png)
![1-benzyl-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2616558.png)
![8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2616563.png)
![3-[Carboxy-[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2616564.png)


![2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2616569.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-phenylpropanamide](/img/structure/B2616570.png)

![2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2616572.png)